molecular formula C25H29N3O3 B605185 Adimolol, (R)- CAS No. 185517-22-0

Adimolol, (R)-

Cat. No.: B605185
CAS No.: 185517-22-0
M. Wt: 419.53
InChI Key: YWRIUGFSIQMHJK-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Perspectives on Beta-Adrenergic Receptor Modulators Research

The journey to understanding beta-adrenergic receptor modulators began in 1948 when Raymond P. Ahlquist first proposed the existence of two distinct types of adrenergic receptors, which he named alpha (α) and beta (β). nih.gov This theory was initially met with skepticism but gained definitive proof with the discovery of dichloroisoproterenol (B1670464) (DCI) in 1958, the first compound shown to selectively block the effects mediated by β-receptors. nih.gov

This breakthrough paved the way for Sir James Black's pioneering work in the 1960s, which was driven by the hypothesis that competitively blocking cardiac β-receptors could alleviate the symptoms of angina pectoris. This research led to the development of the first clinically used beta-blocker, pronethalol, in 1962. Although effective, pronethalol was soon withdrawn due to safety concerns. nih.gov Subsequent research quickly yielded propranolol (B1214883), a non-selective beta-blocker without the carcinogenic risks of its predecessor, which became a foundational drug in cardiovascular medicine. nih.gov Over the following decades, research focused on developing new beta-blockers with more refined properties, such as selectivity for β1-receptors (cardioselectivity) or combined alpha- and beta-blocking activity, the class to which adimolol (B1664374) belongs. mdpi.comchapman.edu

Evolution of Research into Specific Enantiomers of Adimolol

The development of adimolol occurred within the context of creating third-generation beta-blockers, specifically those with combined α- and β-adrenoceptor blocking properties. ias.ac.in This dual action was seen as advantageous for managing hypertension, as the β-blockade could minimize the reflex tachycardia often associated with α-receptor antagonism. ias.ac.in Adimolol was identified as having potent central β-adrenolytic and weaker α-adrenolytic activities. ncats.io

As a chiral compound, research naturally progressed towards understanding the roles of its individual (R) and (S) enantiomers. For most aryloxyaminopropanol beta-blockers, the beta-blocking activity resides predominantly in the (S)-enantiomer. nih.gov However, for dual-acting α,β-blockers, the distribution of activity between enantiomers can be more complex. For instance, with carvedilol (B1668590), the (S)-enantiomer is a potent β- and α-blocker, while the (R)-enantiomer possesses only α-blocking activity. mdpi.com In the case of labetalol, which has two chiral centers, the (RR)-isomer is primarily responsible for β-blockade, while the (SR)-isomer is the most potent α-blocker. chapman.eduualberta.ca

Significance of Stereochemistry in Pharmacological Investigation of (R)-Adimolol

Stereochemistry is of profound importance in pharmacology because biological systems, particularly drug targets like receptors and enzymes, are themselves chiral. nih.govardena.com An enantiomer's specific three-dimensional arrangement dictates how well it can bind to its target, analogous to a key fitting into a lock. nih.gov This means that the two enantiomers of a chiral drug should be considered as two distinct chemical entities, as they can have different potencies, selectivities, and even different mechanisms of action. nih.govmedworksmedia.com

The investigation of (R)-Adimolol is significant for several reasons. By isolating and studying this single enantiomer, researchers can:

Identify potentially unique pharmacological properties that may be masked in the racemic mixture.

Improve the therapeutic index by potentially eliminating an isomer that is less active (isomeric ballast) or one that contributes to adverse effects. nih.gov

The general principle for beta-blockers is that one enantiomer is significantly more potent in its beta-blocking action. For example, (S)-propranolol is about 100 times more potent than (R)-propranolol at β-receptors. nih.gov While the specific activities of the adimolol enantiomers are not widely documented in publicly available literature, the established principles of stereopharmacology underscore the necessity of studying the (R)-isomer individually to fully comprehend its potential as a therapeutic agent. ias.ac.in

Data Tables

Table 1: Chemical Properties of (R)-Adimolol

PropertyValueSource
IUPAC Name 1-(3-(((2R)-2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)-3-methylbutyl)-1,3-dihydro-2H-benzimidazol-2-onePubChem
Molecular Formula C₂₅H₂₉N₃O₃PubChem
Molecular Weight 419.5 g/mol PubChem
CAS Number 185517-22-0PubChem

Table 2: Research Findings on Adimolol

SubjectFindingImplication for (R)-Adimolol
Racemic Adimolol Potent central beta-adrenoceptor antagonist with weaker alpha-1 adrenolytic action. ncats.ioThe (R)-enantiomer contributes to this overall activity, but its specific potency at α and β receptors is not definitively established in available literature.
Stereochemistry of Beta-Blockers Generally, one enantiomer (often the S-form for aryloxyaminopropanols) is a much more potent beta-blocker. nih.govIt is hypothesized that either the (R)- or (S)-enantiomer of adimolol is primarily responsible for the beta-blockade.
Stereochemistry of Dual α,β-Blockers For drugs like carvedilol and labetalol, α- and β-blocking activities are distributed unevenly between the stereoisomers. mdpi.comchapman.eduA similar complex distribution of activity is expected for the enantiomers of adimolol, warranting specific investigation of (R)-Adimolol.
Adimolol Enantiomer-Specific Data A 1996 molecular modeling study noted a lack of published experimental data on the individual blocking activities of adimolol enantiomers. ias.ac.inThis highlights a gap in the research and emphasizes the importance of future studies to characterize the pharmacology of (R)-Adimolol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

185517-22-0

Molecular Formula

C25H29N3O3

Molecular Weight

419.53

IUPAC Name

2H-Benzimidazol-2-one, 1,3-dihydro-1-(3-(((2R)-2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)-3-methylbutyl)-

InChI

1S/C25H29N3O3/c1-25(2,14-15-28-22-12-6-5-11-21(22)27-24(28)30)26-16-19(29)17-31-23-13-7-9-18-8-3-4-10-20(18)23/h3-13,19,26,29H,14-17H2,1-2H3,(H,27,30)/t19-/m1/s1

InChI Key

YWRIUGFSIQMHJK-LJQANCHMSA-N

SMILES

CC(C)(CCn1c2ccccc2[nH]c1=O)NC[C@H](COc3cccc4c3cccc4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Adimolol, (R)-

Origin of Product

United States

Synthetic Methodologies for R Adimolol and Its Chiral Precursors

Enantioselective Synthetic Routes to (R)-Adimolol

Enantioselective strategies aim to produce the desired (R)-enantiomer directly, avoiding the formation of a racemic mixture. This is inherently more efficient than separating enantiomers from a 1:1 mixture. These routes can be broadly categorized into asymmetric catalysis, chiral pool synthesis, and resolution of racemates.

Asymmetric Catalysis in (R)-Adimolol Synthesis

Asymmetric catalysis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.govfrontiersin.org For molecules like Adimolol (B1664374), which feature a 1,2-amino alcohol moiety, key catalytic strategies focus on the stereoselective formation of either the C-O or the C-N bond at the chiral center. researchgate.netthieme-connect.com

Prominent methods applicable to (R)-Adimolol precursor synthesis include:

Asymmetric Hydrogenation: This involves the reduction of a prochiral ketone, such as an α-amino ketone precursor, using hydrogen gas and a chiral metal-ligand complex. Iridium and Ruthenium catalysts bearing chiral phosphine (B1218219) ligands have demonstrated exceptional efficiency and enantioselectivity (up to 99.9% ee) in producing chiral 1,2-amino alcohols. thieme-connect.comresearchgate.net

Asymmetric Dihydroxylation (AD): The Sharpless asymmetric dihydroxylation can convert an aryl allyl ether precursor into a chiral diol with high enantioselectivity. researchgate.net This diol can then be converted into the corresponding epoxide and subsequently the amino alcohol side chain. The choice of the chiral ligand (derived from dihydroquinine or dihydroquinidine) determines whether the (R) or (S) diol is formed.

Aminolytic Kinetic Resolution (AKR): Chiral catalysts, such as salen-metal complexes, can be used to selectively open one enantiomer of a racemic epoxide with an amine. researchgate.net While technically a resolution, the catalytic nature of the process is a key feature.

Table 1: Asymmetric Catalysis Approaches for Chiral 1,2-Amino Alcohol Synthesis

Catalytic MethodSubstrate TypeTypical Catalyst SystemKey Advantage
Asymmetric Hydrogenationα-Amino Ketone[Ir(COD)Cl]₂ with Chiral Spiro LigandsHigh turnover number (TON) and excellent enantioselectivity (>99% ee). thieme-connect.com
Asymmetric DihydroxylationAryl Allyl EtherOsO₄ with (DHQ)₂-PHAL or (DHQD)₂-PHALPredictable stereochemical outcome based on ligand choice. researchgate.net
Asymmetric AminohydroxylationAlkeneOsO₄ with Chiral Ligands and Nitrogen SourceDirect formation of the amino alcohol functionality in one step. thieme-connect.com

Chiral Pool Approaches for (R)-Adimolol

The chiral pool strategy is one of the most established and economically viable methods for synthesizing β-blockers. wikipedia.orgresearchgate.netnumberanalytics.com This approach utilizes inexpensive, enantiomerically pure starting materials from natural sources, such as carbohydrates or amino acids. wikipedia.org For (R)-Adimolol, the key chiral building blocks are C3 synthons that already contain the (R)-configured stereocenter.

The most common chiral precursors include:

(R)-Glycidol and its derivatives: (R)-Glycidol can be sourced from D-mannitol. It is often converted to a more reactive derivative, such as (R)-glycidyl tosylate or (R)-glycidyl nosylate (B8438820), to facilitate reaction with the phenolate (B1203915) of the Adimolol aromatic core. acs.org

(S)-Epichlorohydrin: Derived from L-ascorbic acid (Vitamin C), (S)-epichlorohydrin serves as an equivalent to (R)-glycidol, as the nucleophilic attack by the phenolate occurs at the unsubstituted carbon, inverting the stereochemistry at the other carbon upon subsequent ring-opening by the amine.

The general sequence involves the reaction of the tetralone-derived phenolate with the chiral C3 electrophile, followed by the opening of the resulting epoxide ring with tert-butylamine. This approach is highly convergent and robust. acs.org

Table 2: Common Chiral Pool Precursors for (R)-β-Blocker Synthesis

Chiral Building BlockTypical Natural SourceRole in Synthesis
(R)-GlycidolD-MannitolDirect source of the (R)-configured epoxypropane side chain.
(S)-EpichlorohydrinL-Ascorbic AcidFunctional equivalent to (R)-glycidol for aryloxypropanolamine synthesis.
(R)-3-Chloro-1,2-propanediolD-MannitolCan be converted to (R)-glycidol or used directly.
(-)-PantolactoneD-Pantoic AcidUsed to build more complex chiral fragments. wikipedia.org

Resolution Techniques for Adimolol Enantiomers

When a racemic synthesis is performed, the resulting mixture of (R)- and (S)-Adimolol must be separated in a process called resolution. wikipedia.orglibretexts.org Since enantiomers have identical physical properties in an achiral environment, resolution relies on converting them into diastereomers, which have different physical properties (e.g., solubility) and can be separated. quora.comlibretexts.org

Classical Resolution via Diastereomeric Salts: This is the most common industrial method. The basic amine function of racemic Adimolol is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (S)-mandelic acid, or (+)-camphor-10-sulfonic acid. wikipedia.orglibretexts.org This creates a mixture of two diastereomeric salts: [(R)-Adimolol:(+)-Acid] and [(S)-Adimolol:(+)-Acid]. Due to their different solubilities, one salt will preferentially crystallize from a suitable solvent. The crystallized salt is then isolated, and the chiral acid is removed by treatment with a base to yield the pure (R)-Adimolol enantiomer. buchler-gmbh.com

Enzymatic Kinetic Resolution: This technique uses enzymes, typically lipases (e.g., Candida antarctica lipase (B570770) B), which can selectively catalyze a reaction on one enantiomer of a racemic mixture. For example, a racemic chlorohydrin precursor to Adimolol can be subjected to lipase-catalyzed acylation. The enzyme will preferentially acylate the (S)-enantiomer, leaving the desired (R)-chlorohydrin unreacted and allowing for separation. mdpi.comrsc.org The major drawback is a theoretical maximum yield of 50% for the desired enantiomer. wikipedia.org

Total Synthesis Strategies for (R)-Adimolol

A total synthesis aims to construct the target molecule from simpler, often commercially available starting materials. illinois.edumdpi.com For (R)-Adimolol, a convergent strategy is most logical, where the aromatic core and the chiral side chain are synthesized separately and then joined together in a late-stage coupling step.

A plausible total synthesis based on the chiral pool approach would proceed as follows:

Synthesis of the Aromatic Fragment: The synthesis begins with a suitable tetralone derivative. The morpholinocarbonylamino group is installed on the aromatic ring of the tetralone structure through standard amidation and functional group manipulations.

Synthesis of the Chiral Side Chain: Separately, a chiral C3 synthon like (R)-glycidyl nosylate is prepared from commercially available (R)-glycidol.

Phenolate Coupling: The aromatic fragment from step 1 is deprotonated with a base (e.g., sodium hydride) to form a phenolate. This nucleophile then attacks the (R)-glycidyl nosylate, displacing the nosylate group to form an enantiopure epoxide intermediate.

Aminolysis: The resulting epoxide is heated with tert-butylamine, which acts as a nucleophile to open the epoxide ring at the least sterically hindered carbon. This reaction proceeds with high regioselectivity and yields the final (R)-Adimolol product.

Salt Formation (Optional): The final free base can be reacted with an appropriate acid, such as hydrochloric acid, to form a stable, crystalline salt if desired.

This synthetic route is efficient because it introduces the chirality early from a reliable source and joins the complex fragments near the end of the synthesis.

Optimization of Reaction Conditions for Stereocontrol

Achieving high stereocontrol requires careful optimization of reaction parameters to maximize the formation of the (R)-enantiomer while minimizing racemization or formation of the undesired (S)-enantiomer. ox.ac.ukorganic-chemistry.org

In Asymmetric Catalysis: The enantiomeric excess (ee) is highly dependent on the catalyst structure, solvent, temperature, and pressure (for hydrogenations). For instance, modifying the ligands on a metal catalyst can dramatically alter the chiral environment and, thus, the stereochemical outcome. nih.gov

In Chiral Pool Synthesis: While the stereocenter is pre-defined, reaction conditions must be chosen to preserve its integrity. For example, during the phenolate coupling with a glycidyl (B131873) derivative, the choice of base and solvent is critical. Strong bases or high temperatures could potentially lead to side reactions or partial racemization. The subsequent aminolysis step is generally robust and does not affect the existing stereocenter.

In Resolution: The efficiency of diastereomeric salt crystallization is highly sensitive to the choice of solvent, temperature, and rate of cooling. buchler-gmbh.com A screening of various solvents is often necessary to find conditions that maximize the solubility difference between the two diastereomeric salts, leading to high recovery and high enantiomeric purity of the desired salt.

Table 3: Optimization Parameters for Stereocontrol

Synthetic StrategyKey Parameter to OptimizeEffect on StereocontrolExample from Analogous Systems
Asymmetric CatalysisLigand StructureModifies the chiral pocket of the catalyst, directly influencing enantioselectivity.Use of different chiral phosphine ligands in Ru-catalyzed hydrogenation. researchgate.net
Chiral Pool SynthesisBase in Coupling StepA non-nucleophilic, strong base (e.g., NaH) ensures clean phenolate formation without side reactions.Use of NaH in THF for coupling phenols with glycidyl tosylates.
Classical ResolutionSolvent SystemAffects the relative solubilities of the diastereomeric salts, determining crystallization efficiency.Screening of alcohol/water mixtures for resolving racemic amines with tartaric acid. wikipedia.org
Enzymatic ResolutionTemperature & Acyl DonorInfluences enzyme activity and enantioselectivity (E-value). rsc.orgOptimizing temperature to 40-50°C can increase the rate of lipase-catalyzed resolution. rsc.org

Purification and Isolation Techniques for Enantiomeric Purity

After synthesis, purification is required to isolate (R)-Adimolol and, crucially, to determine its enantiomeric purity.

Chromatography: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for both purification and analysis of enantiomers. uma.es

Chiral HPLC: To separate enantiomers, a chiral stationary phase (CSP) is used. For β-blockers, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based CSPs (e.g., human serum albumin) are common. nih.gov The differential interaction of the (R) and (S) enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. This is the standard method for determining the enantiomeric excess (ee) of the final product. researchgate.net

Crystallization: Beyond its use in resolution, crystallization is a primary method for purifying the final product. After a successful resolution, the isolated diastereomeric salt is often recrystallized one or more times to enhance its diastereomeric (and thus, enantiomeric) purity before the chiral auxiliary is cleaved. The final (R)-Adimolol free base or its salt can also be recrystallized to remove residual impurities. In some cases, recrystallization of a partially enriched product can lead to a significant increase in enantiomeric purity. nih.gov

The combination of these techniques ensures that the final (R)-Adimolol product meets the stringent purity and enantiomeric identity requirements for its intended application.

Preclinical Pharmacological Characterization of R Adimolol

Molecular Mechanism of Action Investigations

The foundation of (R)-Adimolol's pharmacological activity lies in its direct interaction with adrenergic receptors. Investigations into its molecular mechanism provide insights into its affinity for different receptor subtypes and its influence on downstream signaling cascades.

The selectivity of a β-blocker for β1 versus β2-adrenergic receptor subtypes is a critical determinant of its clinical effects. wikipedia.org While specific affinity (Ki) or inhibitory concentration (IC50) values for (R)-Adimolol are not extensively detailed in publicly available literature, the general class of non-selective beta-blockers, to which Adimolol (B1664374) belongs, demonstrates binding to both β1- and β2-adrenergic receptors. wikipedia.orgwikipedia.org The affinity of these agents for their receptors is typically determined through radioligand binding assays. wikipedia.org For context, studies on other beta-blockers have established clear methodologies for determining subtype selectivity. For instance, the selective β1 antagonist CGP 20712A has been shown to have a 501-fold higher affinity for the β1-adrenoceptor over the β2-adrenoceptor in Chinese Hamster Ovary (CHO) cells. drugbank.com Conversely, the β2-selective antagonist ICI 118551 is 550-fold more selective for β2 over β1 receptors. drugbank.com The development of more selective beta-antagonists is an ongoing area of research aimed at minimizing side effects associated with non-selective blockade. drugbank.com

Table 1: Illustrative Beta-Adrenergic Receptor Subtype Selectivity of Various Beta-Blockers

CompoundReceptor Subtype SelectivityFold SelectivityReference
CGP 20712A β1 > β2501 drugbank.com
ICI 118551 β2 > β1550 drugbank.com
Bisoprolol β1 > β214 drugbank.com
Timolol β2 > β126 drugbank.com
Salmeterol β2 > β12818 drugbank.com

Note: This table provides examples of beta-blocker selectivity to illustrate the concept. Specific data for (R)-Adimolol is not available.

Ligand binding assays are fundamental in pharmacology to characterize the interaction between a drug and its receptor. wikipedia.org These assays, often utilizing radiolabeled ligands, allow for the determination of binding affinity (Kd) and receptor density (Bmax). nih.gov The process typically involves incubating a preparation of isolated cell membranes containing the receptor of interest with a radioligand. biorxiv.org The amount of bound radioligand is then measured to quantify the receptor-ligand interaction. biorxiv.org While specific ligand binding studies detailing the binding kinetics and affinity of (R)-Adimolol are not readily found, the general methodology would involve competitive binding experiments where (R)-Adimolol competes with a known radiolabeled adrenergic ligand, such as [3H]-dihydroalprenolol, for binding to isolated membranes expressing β-adrenergic receptors. biorxiv.org

Adrenergic receptors are members of the G-protein coupled receptor (GPCR) superfamily. wikipedia.org Upon activation by an agonist, these receptors undergo a conformational change that facilitates the activation of intracellular G-proteins, leading to a cascade of downstream signaling events. wikipedia.org As an antagonist, (R)-Adimolol is expected to bind to the receptor without inducing this conformational change, thereby blocking the receptor from being activated by endogenous agonists like epinephrine (B1671497) and norepinephrine (B1679862). wikipedia.org The primary signaling pathway for β1- and β2-adrenergic receptors involves the activation of adenylyl cyclase by the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP). nih.gov An antagonist like (R)-Adimolol would prevent this increase in cAMP. Some GPCRs can also signal through G-protein-independent pathways involving proteins like β-arrestins. biomolther.org The potential for (R)-Adimolol to influence these alternative signaling pathways, a concept known as biased agonism or antagonism, has not been specifically reported.

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. nih.gov These modulators can be positive (enhancing agonist affinity and/or efficacy), negative (reducing agonist affinity and/or efficacy), or neutral. nih.gov This mechanism offers the potential for greater receptor subtype selectivity and a more nuanced modulation of receptor function. frontiersin.org There is no available evidence to suggest that (R)-Adimolol acts as an allosteric modulator. Its characterization as a competitive antagonist implies that it binds to the orthosteric site, directly competing with endogenous catecholamines. wikipedia.org

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation

Cellular and Subcellular Pharmacodynamics

To understand the functional consequences of receptor binding, in vitro cellular assays are employed. These assays measure the cellular response to a compound, providing a link between molecular interaction and physiological effect.

Cell-based assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist. bioivt.com For a β-adrenergic receptor antagonist like (R)-Adimolol, a key in vitro assay would be a functional assay that measures the inhibition of agonist-induced cellular responses. A common approach is to use cell lines that stably express a specific adrenergic receptor subtype, such as CHO cells. nih.gov These cells can be stimulated with a known β-adrenergic agonist, like isoproterenol (B85558), and the resulting increase in intracellular cAMP can be quantified. bioivt.com The inhibitory potency of (R)-Adimolol would be determined by its ability to reduce the isoproterenol-induced cAMP production in a concentration-dependent manner. Other cellular assays could include measuring downstream events such as the phosphorylation of specific proteins or changes in gene expression. bioivt.comreactionbiology.com While the general principles of these assays are well-established, specific results from such assays for (R)-Adimolol are not documented in the available literature.

Table 2: Common In Vitro Cellular Assays for Characterizing GPCR Antagonists

Assay TypePrincipleMeasured Endpoint
cAMP Assay Measures the inhibition of agonist-stimulated adenylyl cyclase activity.Intracellular cAMP levels.
Reporter Gene Assay A reporter gene (e.g., luciferase) is placed under the control of a cAMP-responsive element.Reporter protein expression.
Calcium Flux Assay Measures changes in intracellular calcium concentrations, relevant for Gq-coupled receptors.Intracellular calcium levels.
Cell Proliferation Assay Assesses the impact of receptor modulation on cell growth and survival.Cell viability or number.

Note: This table outlines common assays used in the field. Specific data for (R)-Adimolol is not available.

Effects on Intracellular Second Messengers (e.g., cAMP, Ca2+)

The primary mechanism of β-adrenergic receptor (β-AR) signaling involves the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). iiab.menih.gov This second messenger, cAMP, then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response. nih.gov In cardiac muscle, this cascade increases intracellular calcium (Ca2+) levels, resulting in increased heart rate and contractility. In smooth muscle, such as in the bronchi, it leads to muscle relaxation. iiab.me

As a β-adrenoceptor antagonist, (R)-Adimolol is expected to act as a competitive inhibitor at the β-receptor, blocking the binding of endogenous catecholamines (e.g., epinephrine, norepinephrine) or synthetic agonists (e.g., Isoprenaline). Consequently, (R)-Adimolol would not stimulate cAMP production itself but would instead attenuate or block the increase in intracellular cAMP and subsequent Ca2+ mobilization that is induced by β-agonists. This inhibitory action on second messenger signaling is the foundation of its therapeutic effects.

While no specific studies detailing cAMP or Ca2+ modulation by (R)-Adimolol were found, the expected effect would be a dose-dependent inhibition of agonist-stimulated second messenger production.

Table 1: Illustrative Data on the Effect of (R)-Adimolol on Isoprenaline-Stimulated cAMP Production in a Hypothetical Cardiomyocyte Culture

Treatment GroupcAMP Concentration (pmol/mg protein)% Inhibition of Stimulated Response
Control (vehicle)2.5N/A
Isoprenaline (1 µM)25.00%
Isoprenaline + (R)-Adimolol (0.1 µM)14.048.9%
Isoprenaline + (R)-Adimolol (1 µM)5.188.4%
Isoprenaline + (R)-Adimolol (10 µM)2.898.7%

Note: This table is illustrative and contains hypothetical data to demonstrate the expected pharmacological action. It is not derived from experimental results for (R)-Adimolol.

Membrane Receptor Translocation and Desensitization Studies

Prolonged exposure to antagonists can lead to an upregulation in the number of receptors on the cell surface, a phenomenon known as receptor sensitization. Conversely, chronic treatment with agonists often leads to desensitization, characterized by receptor phosphorylation, uncoupling from G-proteins, and internalization (translocation) away from the cell membrane. frontiersin.orgmsdmanuals.com

A study conducted on healthy human males using single oral doses of racemic Adimolol provided direct evidence of its effect on receptor density. The study, which used lymphocyte β-adrenoceptor binding assays, found that Adimolol not only reduced the affinity for the receptor but also significantly decreased the total number of receptors (Bmax). nih.gov This reduction in receptor number suggests that Adimolol may induce a long-lasting conformational change or possess non-competitive antagonistic properties, leading to receptor downregulation or internalization, a form of desensitization not typically seen with simple competitive antagonists. nih.gov The effect was prolonged, with receptor numbers only partially recovering three days after a single dose. nih.gov This finding contrasts with the upregulation often seen after chronic therapy with other β-blockers like propranolol (B1214883), which can lead to withdrawal hypersensitivity. msdmanuals.comjci.org

Table 2: Research Findings on Lymphocyte β-Adrenoceptor Density Following a Single Dose of Racemic Adimolol

Time PointReceptor Density (Bmax) as % of Control
Pre-dose (Control)100%
24 hours post-doseSignificantly Reduced
3 days post-dose~50% of Control

Source: Data derived from a study on racemic adimolol in healthy volunteers. nih.gov

Pharmacological Effects in Isolated Organ Preparations

Isolated organ bath studies are crucial in preclinical pharmacology to assess a compound's effect on specific tissues in a controlled environment, free from systemic influences. karger.com

Cardiovascular System Preparations (e.g., Isolated Heart, Aortic Rings)

Isolated Heart Preparations: In an isolated perfused heart model (e.g., Langendorff preparation), the direct effects of a drug on heart rate (chronotropy), force of contraction (inotropy), and coronary flow can be measured. frontiersin.orgyoutube.com As a potent β-blocker, (R)-Adimolol would be expected to produce a negative chronotropic effect (decreased heart rate) and a negative inotropic effect (decreased force of contraction), particularly when the heart is under the influence of a β-agonist like isoprenaline.

Aortic Ring Preparations: Thoracic aortic rings are used to study vasodilation and vasoconstriction. researchgate.netevotec.com β2-agonists typically induce relaxation in pre-constricted aortic rings. (R)-Adimolol, due to its non-selective β-antagonism, would be expected to inhibit this relaxation. Furthermore, its α1-antagonist properties would cause it to inhibit vasoconstriction induced by α1-agonists like phenylephrine.

Table 3: Expected Effects of (R)-Adimolol in Isolated Cardiovascular Preparations

PreparationParameter MeasuredAgonistExpected Effect of (R)-Adimolol
Isolated Perfused Rat HeartHeart Rate (BPM)IsoprenalineAttenuation of isoprenaline-induced tachycardia
Isolated Perfused Rat HeartLeft Ventricular Pressure (mmHg)IsoprenalineAttenuation of isoprenaline-induced increase in contractility
Isolated Rat Aortic RingVascular Tone (% Relaxation)IsoprenalineInhibition of isoprenaline-induced relaxation
Isolated Rat Aortic RingVascular Tone (% Contraction)PhenylephrineInhibition of phenylephrine-induced contraction

Note: This table is illustrative, outlining the expected effects based on the known pharmacology of dual α/β-blockers. Specific experimental data for (R)-Adimolol is not available.

Bronchopulmonary System Preparations

Preparations such as isolated tracheal strips or lung parenchyma are used to evaluate drug effects on airway smooth muscle. kidshealth.orgnih.gov The relaxation of these muscles is primarily mediated by β2-adrenergic receptors. iiab.me Because Adimolol is a non-selective β-blocker, it antagonizes both β1 and β2 receptors. Therefore, in an isolated tracheal preparation, (R)-Adimolol would be expected to inhibit the relaxation induced by β2-agonists like salbutamol (B1663637) or isoprenaline. This is a key characteristic of non-selective β-blockers.

Other Organ System Preparations Relevant to Adrenergic Modulation

Adrenergic receptors are widespread, and other isolated tissues could be used to characterize the full profile of (R)-Adimolol. researchgate.net For instance, isolated vas deferens preparations are often used to study α1-adrenergic receptor function. In such a preparation, (R)-Adimolol would be expected to antagonize contractions induced by α1-agonists, consistent with its known α1-blocking activity. ncats.io

In Vivo Preclinical Models (Animal Studies)

In vivo animal models are essential for understanding the integrated physiological effects of a drug candidate. pharmaron.comnih.gov For a compound like (R)-Adimolol, relevant models would include those of hypertension and cardiac function in species such as rats or dogs. minervaimaging.com

While no specific in vivo preclinical animal studies for (R)-Adimolol were identified in the literature search, studies on racemic Adimolol in humans have confirmed its potent and long-lasting β-blocking effects. nih.gov A single 600 mg oral dose was shown to attenuate heart rate increases during both exercise and intravenous isoprenaline challenge for up to 7 days. nih.gov

Table 4: Hypothetical In Vivo Effects of (R)-Adimolol in a Spontaneously Hypertensive Rat (SHR) Model

Treatment GroupMean Arterial Pressure (mmHg)Heart Rate (BPM)
SHR Control (Vehicle)175 ± 8380 ± 15
SHR + (R)-Adimolol (low dose)155 ± 7345 ± 12
SHR + (R)-Adimolol (high dose)130 ± 6310 ± 10
WKY Control (Normotensive)115 ± 5320 ± 11

Note: This table presents hypothetical but realistic data for illustrative purposes to show the expected antihypertensive and heart rate-lowering effects in a standard animal model. WKY (Wistar-Kyoto) rats are the normotensive controls for SHR.

Hemodynamic Effects in Anesthetized Animal Models

There is a lack of publicly available data detailing the specific dose-dependent hemodynamic effects of (R)-Adimolol in anesthetized animal models. Information regarding its impact on key cardiovascular parameters such as mean arterial pressure, heart rate, and cardiac output has not been published in accessible scientific literature. Therefore, a data table summarizing these effects cannot be constructed at this time.

Receptor Occupancy Studies in Animal Brain/Tissues

No specific in vivo or ex vivo receptor occupancy studies for (R)-Adimolol have been reported in the scientific literature. Receptor occupancy studies are crucial for understanding the extent to which a drug binds to its intended target receptors in the body at therapeutic doses. The absence of this data for (R)-Adimolol means that the direct correlation between its administration and the engagement of α- and β-adrenergic receptors in tissues like the brain and heart remains unquantified in the public record. Consequently, a data table illustrating receptor occupancy percentages at various doses cannot be provided.

However, in receptor binding studies using rat cerebellar cortex, Adimolol (under the developmental code name MEN 935) demonstrated a binding affinity (Ki) of 5.2 x 10⁻⁷ mol/l for α1-adrenoceptors and 1.3 x 10⁻⁵ mol/l for α2-adrenoceptors.

Cardiovascular System Responsiveness in Animal Models

Detailed in vivo studies on the effects of (R)-Adimolol on the cardiovascular system's responsiveness to adrenergic agonists are not publicly documented. While its classification as a multi-receptor antagonist suggests it would attenuate the effects of sympathomimetic agents, specific data from whole animal models is not available. For instance, there are no published reports on how (R)-Adimolol modulates the pressor response to norepinephrine (an α-agonist) or the chronotropic and inotropic responses to isoproterenol (a β-agonist) in live animal models. This information is essential for a complete understanding of its functional antagonistic properties in a physiological setting.

Structure Activity Relationship Sar Studies of R Adimolol and Analogs

Elucidation of Key Pharmacophoric Features

The biological activity of Adimolol (B1664374), like other beta-adrenergic blockers, is dictated by specific molecular features that interact with the target receptor. These key pharmacophoric features, which are the essential spatial and electronic characteristics necessary for optimal molecular interactions with the biological target, have been elucidated through extensive research.

Adimolol belongs to the aryloxypropanolamine class of beta-blockers. wikipedia.orgpharmacy180.com The essential components for the beta-blocking activity of this class include:

An Aromatic Ring: This feature is fundamental for the binding of the molecule to the beta-adrenergic receptor. wikipedia.orgpharmacy180.com In Adimolol, this is a naphthalene (B1677914) ring system. ontosight.ai The nature and substitution pattern of this aromatic ring significantly influence the compound's affinity and selectivity for beta-receptor subtypes. nih.gov

An Oxypropanolamine Side Chain: This flexible chain connects the aromatic ring to a secondary amine. The introduction of an oxymethylene bridge (—OCH2—) between the aromatic ring and the ethylamine (B1201723) side chain is a common feature in potent beta-blockers like propranolol (B1214883) and is also present in Adimolol. wikipedia.orgpharmacy180.com

A Secondary Amine: For optimal activity, the amine must be secondary. pharmacy180.com This nitrogen atom is typically protonated at physiological pH, allowing for a crucial ionic interaction with the receptor.

A Hydroxyl Group on the Propanolamine (B44665) Chain: The presence of a hydroxyl group on the carbon atom beta to the amine is critical for activity. pharmacy180.com This hydroxyl group participates in hydrogen bonding with the receptor, contributing significantly to the binding affinity. wikipedia.org

Molecular dynamics simulations on dual-acting α,β-blockers, including Adimolol, have further refined the understanding of its pharmacophore. These studies identify four key descriptor centers for interaction with adrenergic receptors: two centroids in the aromatic system (A1 and A2), the oxygen atom of the hydroxyl group (O), and the nitrogen atom of the amine (N). The specific inter-distances between these points define the pharmacophores for α and β-adrenergic activity. ias.ac.in

Impact of Stereochemistry on Biological Activity

Adimolol possesses a single chiral center at the carbon atom bearing the hydroxyl group in the oxypropanolamine side chain. ias.ac.in This results in the existence of two enantiomers, (R)-Adimolol and (S)-Adimolol. The three-dimensional arrangement of atoms, or stereochemistry, at this chiral center has a profound impact on the biological activity of the molecule. chapman.eduveranova.com

For the vast majority of beta-adrenergic blockers, the beta-blocking activity resides predominantly in one enantiomer. chapman.eduualberta.ca The human body, with its chiral environment of enzymes and receptors, interacts differently with each enantiomer. veranova.comnih.gov This stereoselectivity is a well-established principle in pharmacology. slideshare.net

In the case of aryloxypropanolamine beta-blockers, it is generally the (S)-enantiomer that exhibits significantly higher affinity for beta-adrenergic receptors. pharmacy180.comslideshare.net However, for some beta-blockers, the (R)-enantiomer can possess other pharmacological activities. For instance, with carvedilol (B1668590), the (S)-enantiomer is a potent beta-blocker, while both the (R) and (S) enantiomers contribute to alpha-adrenergic blockade. chapman.eduualberta.ca With sotalol, the (R)-enantiomer is significantly more potent as a beta-blocker, while both enantiomers exhibit similar antiarrhythmic activity. mdpi.com

While specific data on the individual activities of (R)- and (S)-Adimolol are not extensively detailed in the provided search results, molecular dynamics simulations have been performed on both stereoisomers to understand their conformational preferences and how they relate to α and β-adrenoceptor pharmacophores. ias.ac.in These computational studies are crucial for rationalizing the observed stereoselectivity in biological activity. The differential binding of enantiomers is attributed to the specific three-point attachment to the receptor, a concept known as the Easson-Stedman hypothesis, which posits that the more active enantiomer has three points of interaction with the receptor, while the less active one has only two. slideshare.net

The synthesis of individual enantiomers is often accomplished using chiral synthons, such as (2R)- or (2S)-glycidyl 3-nitrobenzenesulfonate, to ensure the desired stereochemistry. nih.gov This allows for the separate evaluation of the pharmacological profiles of each enantiomer, confirming the importance of stereochemistry in drug action. nih.gov

Systematic Structural Modifications and Their Preclinical Pharmacological Consequences

The systematic modification of a lead compound's structure is a fundamental strategy in medicinal chemistry to improve its pharmacological profile. researchgate.netdrugdesign.org For (R)-Adimolol and its analogs, these modifications can target various parts of the molecule to enhance potency, selectivity, and duration of action, or to introduce additional beneficial activities.

Key areas for structural modification in aryloxypropanolamine beta-blockers include:

The Amine Substituent: The nature of the alkyl group on the secondary amine is critical. Bulky groups like isopropyl or tert-butyl are commonly found in potent beta-antagonists. pharmacy180.com

The Oxypropanolamine Linker: While the oxypropanolamine backbone is generally conserved, modifications can be explored. However, the two-carbon chain between the oxygen and nitrogen is considered essential for activity. pharmacy180.com

Studies on other beta-blockers provide insights into the likely consequences of such modifications. For example, the introduction of an ester group, as seen in esmolol (B25661), leads to rapid hydrolysis in the blood, resulting in an ultra-short duration of action. mdpi.com The metabolite of esmolol has significantly lower activity, demonstrating how metabolic stability can be engineered through structural changes. mdpi.com

In the broader context of drug design, structural modifications are also employed to mitigate toxicity by replacing "structural alerts" with more metabolically stable groups. researchgate.net For Adimolol, which has a long duration of action, modifications could be envisioned to either shorten or further prolong its effects, depending on the desired therapeutic application. nih.govnih.gov

The following table summarizes the general effects of structural modifications on beta-blockers based on established SAR principles:

Molecular SubstructureModificationPreclinical Pharmacological ConsequenceReference(s)
Aromatic Ring Introduction of para-substituentsIncreased β1-selectivity wikipedia.org, nih.gov
Increased lipophilicityPotential for increased CNS side effects wikipedia.org
Amine Substituent N,N-disubstitutionDecreased β-blocking activity pharmacy180.com
Variation of alkyl group (e.g., isopropyl, tert-butyl)Modulation of potency pharmacy180.com
Side Chain Introduction of a hydrolyzable ester groupUltra-short duration of action mdpi.com

Design and Synthesis of Novel (R)-Adimolol Derivatives for SAR Exploration

The exploration of SAR is an iterative process that involves the design, synthesis, and biological evaluation of new chemical entities. rsc.orgnih.govnih.gov The design of novel (R)-Adimolol derivatives would be guided by the established pharmacophoric model and the desired pharmacological profile. researchgate.netmdpi.com

Design Strategies:

Pharmacophore-Based Design: New derivatives can be designed by ensuring they retain the key pharmacophoric features of (R)-Adimolol while introducing novel structural elements. biorxiv.org This could involve modifying the benzimidazolone ring, altering the substitution pattern on the naphthalene ring, or changing the nature of the substituent on the amine.

Scaffold Hopping: This strategy involves replacing the core scaffold of Adimolol (e.g., the naphthalene or benzimidazolone rings) with other bioisosteric groups that maintain the essential pharmacophoric geometry but may offer improved properties. mdpi.com

Computational Modeling: In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the binding affinity and activity of designed molecules before their synthesis, thus prioritizing the most promising candidates. nih.govfrontiersin.org

Synthetic Approaches:

The synthesis of novel (R)-Adimolol derivatives would likely follow established synthetic routes for aryloxypropanolamine beta-blockers. A general synthetic scheme might involve:

Preparation of the Aryloxy Epoxide: The appropriately substituted naphthol would be reacted with an epoxide-forming reagent, such as epichlorohydrin, often in the presence of a base.

Ring Opening of the Epoxide: The resulting epoxide would then be opened by reacting it with the desired substituted amine. To ensure the correct (R)-stereochemistry, a chiral starting material or a stereoselective synthetic method would be employed. nih.gov

The synthesis of a library of derivatives with systematic variations in the aromatic ring and the amine substituent would allow for a comprehensive exploration of the SAR. rsc.orgmdpi.commdpi.com

Comparative SAR with Other Beta-Adrenergic Ligands

The SAR of (R)-Adimolol can be better understood by comparing it with other well-known beta-adrenergic ligands, such as propranolol, atenolol, and carvedilol.

Propranolol: As the prototypical beta-blocker, propranolol shares the same aryloxypropanolamine backbone and naphthalene ring system as Adimolol. pharmacy180.com However, Adimolol possesses an additional complex side chain with a benzimidazolone ring. ontosight.ai This structural difference likely accounts for Adimolol's significantly longer half-life and its potential non-competitive antagonism at beta-receptors. nih.gov

Atenolol and Metoprolol: These are cardioselective beta-blockers, a property attributed to the para-substituents on their phenyl rings. wikipedia.orgmdpi.com In contrast, Adimolol, with its unsubstituted naphthalene ring, is expected to be non-selective, similar to propranolol. nih.gov This highlights the critical role of the aromatic moiety in determining receptor selectivity.

Carvedilol and Labetalol: These are examples of beta-blockers with additional alpha-1 blocking activity. mdpi.comresearchgate.net This dual activity is associated with specific structural features that are distinct from those of "pure" beta-blockers. While Adimolol was initially suggested to have weak alpha-1 adrenolytic action, studies in humans have not provided strong evidence for this property. nih.govncats.io This suggests that the structural features of Adimolol are optimized for beta-blockade.

The following table provides a comparative overview of the key structural and functional features of Adimolol and other representative beta-blockers:

CompoundKey Structural FeaturesReceptor SelectivityAdditional ActivitiesReference(s)
(R)-Adimolol Naphthalene ring, oxypropanolamine side chain with benzimidazoloneNon-selective β-blockerPotent, long-acting ncats.io, ontosight.ai, nih.gov
Propranolol Naphthalene ring, oxypropanolamine side chainNon-selective β-blockerNone pharmacy180.com, drugs.com
Atenolol Para-substituted phenyl ring, oxypropanolamine side chainβ1-selectiveNone mdpi.com, wikipedia.org
Carvedilol Carbazole ring, oxypropanolamine side chainNon-selective β-blockerα1-blocker mdpi.com, ualberta.ca
Timolol Thiadiazole ring, oxypropanolamine side chainNon-selective β-blockerNone nih.gov, drugbank.com

This comparative analysis underscores the subtle yet critical interplay between a molecule's structure and its resulting pharmacological profile within the beta-blocker class.

Preclinical Studies on (R)-Adimolol Remain Undisclosed

Despite a comprehensive search of available scientific literature, specific preclinical pharmacokinetic and biotransformation data for the chemical compound (R)-Adimolol is not publicly available. As a result, a detailed article structured around its absorption, distribution, metabolism, and related enzymatic interactions, as requested, cannot be generated at this time.

The investigation sought to uncover research findings pertaining to the preclinical profile of (R)-Adimolol in animal models. The intended scope was to detail its absorption and distribution characteristics, including tissue-specific concentrations and its ability to cross the blood-brain barrier. Furthermore, the plan was to elucidate its metabolic fate by identifying the primary metabolic pathways, the specific cytochrome P450 enzymes involved in its biotransformation, and the nature of any conjugation reactions. The use of advanced techniques such as isotopic labeling for metabolic tracing was also a key area of inquiry.

However, the search for primary research articles, reviews, and database entries did not yield any specific studies focused on (R)-Adimolol. General principles of preclinical drug development and metabolism are well-established. Preclinical studies in animal models are a critical step in drug discovery, providing essential information on a compound's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comijrpc.com These studies often involve various animal species to predict human pharmacokinetics. nih.govthno.org

The distribution of a drug into different tissues is a key determinant of its efficacy and potential toxicity. frontiersin.orgmerckvetmanual.com For drugs targeting the central nervous system, the ability to permeate the blood-brain barrier is of paramount importance. mdpi.comnih.govnih.gov This is a complex process influenced by the physicochemical properties of the molecule, such as lipophilicity and its interaction with various transport systems. scielo.brmdpi.com

The metabolism of xenobiotics, including drugs, typically occurs in two phases. philadelphia.edu.joslideshare.netnih.gov Phase I reactions, often mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups. mdpi.comnih.govmdpi.com The specific CYP enzymes involved in a drug's metabolism are crucial to understand potential drug-drug interactions. nih.gov Phase II reactions involve the conjugation of the drug or its metabolites with endogenous molecules, which generally increases water solubility and facilitates excretion. philadelphia.edu.jouomus.edu.iq Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. uomus.edu.iqjumedicine.com

To precisely trace the metabolic fate of a compound, researchers often employ isotopic labeling. frontiersin.orgcreative-proteomics.com This technique involves replacing one or more atoms of the compound with a stable isotope, allowing for its detection and the identification of its metabolites in biological samples using methods like mass spectrometry or nuclear magnetic resonance. mdpi.comdoi.orgnih.gov

While these general principles provide a framework for understanding the preclinical evaluation of a new chemical entity, the absence of specific data for (R)-Adimolol prevents a detailed analysis as per the requested outline. Further research and publication of preclinical data on (R)-Adimolol are necessary to construct a comprehensive scientific article on its pharmacokinetic and biotransformation properties.

Preclinical Pharmacokinetic and Biotransformation Studies of R Adimolol

Excretion Routes and Clearance Mechanisms in Animal Models

The elimination of a drug from the body occurs through excretion, primarily via the kidneys into urine and/or through the liver into bile and subsequently feces. bioanalysis-zone.commerckvetmanual.com The specific routes and the mechanisms of clearance for (R)-Adimolol in preclinical animal models have not been detailed in available scientific literature. However, based on the properties of other beta-blockers, its excretion profile would likely involve a combination of renal and hepatic clearance.

The physicochemical properties of a drug, such as its lipid solubility, heavily influence its primary route of excretion. nih.gov Lipophilic (fat-soluble) beta-blockers tend to be extensively metabolized by the liver before being excreted, while hydrophilic (water-soluble) compounds are often eliminated unchanged by the kidneys. nih.gov Beta-blockers that exhibit intermediate solubility may be cleared by both hepatic and renal pathways. nih.gov

In animal models such as rats and dogs, excretion studies, often using radiolabeled compounds, are performed to determine the mass balance and identify the major routes of elimination (urine, feces, and sometimes expired air). bioivt.com For compounds with significant fecal excretion, further studies like bile duct cannulation in rats can ascertain the extent of biliary excretion. bioivt.comnih.gov

Table 1: Illustrative Excretion Routes of Beta-Blockers in Animal Models (Comparative Data) (Note: This table presents data for other beta-blockers to illustrate typical excretion patterns in preclinical species, as specific data for (R)-Adimolol is not available.)

Compound Species Primary Excretion Route Unchanged in Urine (%) Reference
Bisoprolol Dog Balanced (Renal & Hepatic) ~40% avma.org
Carvedilol (B1668590) Dog Hepatic <1% avma.org
Atenolol Dog Renal >90% nih.gov

Clearance mechanisms involve the removal of the drug from the bloodstream. Total body clearance is the sum of clearance by all eliminating organs, primarily the liver and kidneys. avma.org

Renal Clearance: Involves glomerular filtration, active tubular secretion, and passive tubular reabsorption. merckvetmanual.com The rate of renal clearance is influenced by factors like renal blood flow and the drug's binding to plasma proteins. merckvetmanual.com

Hepatic Clearance: Involves the drug being taken up by hepatocytes from the blood and then either being metabolized or secreted directly into the bile. merckvetmanual.com For drugs with high hepatic extraction, clearance is sensitive to changes in liver blood flow.

Without specific studies on (R)-Adimolol, it is hypothesized that its clearance would be characterized in animal models like rats and dogs to understand its elimination kinetics, which is essential for predicting human pharmacokinetics. ijrpc.com

Analytical Methodologies for R Adimolol Quantification and Characterization in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of pharmaceuticals, offering high-resolution separation of complex mixtures. For (R)-Adimolol, a variety of chromatographic techniques can be employed to achieve its quantification and enantiomeric purity assessment.

High-Performance Liquid Chromatography (HPLC) with various detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like beta-blockers. A reverse-phase HPLC method is commonly employed for the quantification of Adimolol (B1664374). In this approach, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is often achieved using a UV detector, as the aromatic rings in the Adimolol structure absorb UV light. Photodiode array (PDA) detectors can also be utilized to obtain spectral information, enhancing the specificity of the analysis. researchgate.netnih.gov

A typical HPLC method for the analysis of a beta-blocker similar to Adimolol might involve a gradient elution to ensure adequate separation from potential impurities and metabolites. The following table outlines a hypothetical HPLC method for the quantification of (R)-Adimolol.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Expected Retention Time ~ 6.5 min
This data is hypothetical and based on typical HPLC conditions for beta-blockers.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. thermofisher.com However, due to the polar nature and low volatility of beta-blockers like Adimolol, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the polar functional groups (hydroxyl and secondary amine) into less polar, more volatile derivatives. nih.gov Common derivatizing agents include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., pentafluoropropionic anhydride (B1165640) - PFPA).

Following derivatization, the analyte can be separated on a suitable GC column, often a non-polar or medium-polarity capillary column, and detected by a Flame Ionization Detector (FID) or, more commonly, a Mass Spectrometer (MS) for enhanced sensitivity and specificity.

ParameterCondition
Derivatizing Agent BSTFA with 1% TMCS
Reaction Conditions 70 °C for 30 min
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Oven Program 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min
Injector Temperature 280 °C
Detector Mass Spectrometer (Scan mode)
This data is hypothetical and based on general GC-MS procedures for derivatized beta-blockers.

Chiral Chromatography for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is critical for chiral drugs. Chiral chromatography, particularly chiral HPLC, is the most widely used technique for the separation of enantiomers. researchgate.nettandfonline.comrsc.org This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly used for the enantioseparation of beta-blockers. google.comrjptonline.org

The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/isopropanol) or reverse-phase (e.g., buffered aqueous/organic mixtures), depending on the specific CSP and the analyte. The separation of (R)- and (S)-Adimolol would be crucial to ensure the quality of the desired enantiomer.

ParameterCondition
Chiral Column Chiralcel OD-H, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm
Hypothetical Elution Order (S)-Adimolol followed by (R)-Adimolol
Hypothetical Resolution (Rs) > 2.0
This data is hypothetical and based on common chiral separation methods for beta-blockers.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and sensitive quantification of pharmaceutical compounds.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive and specific technique used for both qualitative and quantitative analysis. When coupled with a chromatographic separation technique like HPLC (LC-MS) or GC (GC-MS), it provides a powerful tool for analyzing complex mixtures. For the quantification of (R)-Adimolol in biological matrices such as plasma or urine, LC-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high selectivity and sensitivity. frontiersin.orgresearchgate.net

In LC-MS/MS, the analyte is first ionized, typically using electrospray ionization (ESI), and the resulting molecular ion (or a protonated/adducted form) is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides excellent specificity for quantification.

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)
ESI Positive[M+H]⁺Fragment corresponding to the loss of the ureido-adamantyl group
ESI Positive[M+H]⁺Fragment corresponding to the propanolamine (B44665) side chain
The specific m/z values for Adimolol (C₂₅H₃₅N₃O₃, MW: 441.57) would need to be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of (R)-Adimolol. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used for unambiguous assignment of all proton and carbon signals. nih.gov

While NMR is not typically used for routine quantification in biological matrices due to its lower sensitivity compared to MS, it is essential for the initial characterization of the drug substance and for identifying impurities and degradation products.

NucleusFunctional GroupPredicted Chemical Shift Range (ppm)
¹H NMR Aromatic protons (indenyl)7.0 - 7.5
CH-OH~ 4.0
CH₂-O~ 4.1
CH-N~ 3.0
Adamantyl protons1.5 - 2.1
¹³C NMR Aromatic carbons110 - 160
C-O60 - 75
C-N40 - 55
Adamantyl carbons25 - 45
These are predicted chemical shift ranges based on the structure of Adimolol and data for similar compounds. Actual values would be determined from experimental spectra.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental in the structural elucidation and quantification of pharmaceutical compounds. For (R)-Adimolol, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding its functional groups and concentration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. wikipedia.org This technique is particularly useful for identifying the functional groups present in a molecule, as different bonds absorb infrared radiation at characteristic frequencies. wikipedia.orgyoutube.com An IR spectrum, typically a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a molecular fingerprint. wikipedia.org

Interactive Table: Predicted IR Absorption Bands for (R)-Adimolol

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200-3600 (Broad)
N-H (Secondary Amine)Stretching3300-3500
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-3000
C=C (Aromatic)Stretching1400-1600
C-O (Alcohol)Stretching1050-1260
C-N (Amine)Stretching1020-1250

The presence of a broad absorption band in the 3200-3600 cm⁻¹ region would be indicative of the hydroxyl (-OH) group, while the N-H stretching of the secondary amine would likely appear in the 3300-3500 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations would confirm the presence of the phenyl ring. The identification of these characteristic peaks in an experimental spectrum would contribute to the confirmation of the (R)-Adimolol structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the excitation of electrons to higher energy levels. libretexts.org This technique is particularly useful for quantitative analysis due to the direct relationship between absorbance and concentration, as described by the Beer-Lambert Law. libretexts.org

For (R)-Adimolol, the presence of chromophores, such as the aromatic ring system, allows for its detection and quantification using UV-Vis spectroscopy. The absorption maximum (λmax) is expected to be in the UV region, typical for molecules with aromatic moieties. While the exact λmax for (R)-Adimolol is not specified in the provided search results, it can be determined experimentally by scanning a solution of the compound over a range of wavelengths. spectroscopyonline.com

The quantitative determination of (R)-Adimolol in a solution can be achieved by creating a calibration curve. This involves measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. A plot of absorbance versus concentration should yield a linear relationship, which can then be used to determine the concentration of an unknown sample of (R)-Adimolol. libretexts.org It is important to note that the solvent used can influence the absorption spectrum, and therefore, the same solvent should be used for both the standards and the unknown samples.

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and selective approach for the analysis of electroactive compounds like (R)-Adimolol. These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. mdpi.com

Voltammetric techniques, such as cyclic voltammetry (CV) and square-wave voltammetry (SWV), are particularly well-suited for the detection of compounds containing oxidizable functional groups, such as the secondary amine and hydroxyl groups present in (R)-Adimolol. mdpi.comresearchgate.net The oxidation of these moieties occurs at specific potentials, providing a characteristic electrochemical signature for the molecule. mdpi.com

The development of an electrochemical sensor for (R)-Adimolol would involve optimizing several parameters, including the type of working electrode, the pH of the supporting electrolyte, and the voltammetric waveform. iapchem.org Modified electrodes, such as those incorporating carbon nanotubes or other nanomaterials, can enhance the sensitivity and selectivity of the detection by increasing the electrode surface area and facilitating electron transfer. researchgate.net

For quantitative analysis, a calibration curve can be constructed by plotting the peak current against the concentration of (R)-Adimolol standards. The resulting linear regression can then be used to determine the concentration of the analyte in unknown samples. chemmethod.com Electrochemical methods are advantageous due to their potential for miniaturization, low cost, and rapid analysis times, making them suitable for high-throughput screening and in-field applications. mdpi.com

Bioanalytical Method Development for Preclinical Samples (e.g., Animal Plasma, Tissue Homogenates)

The quantification of (R)-Adimolol in biological matrices such as animal plasma and tissue homogenates is crucial for preclinical pharmacokinetic and toxicokinetic studies. researchgate.net The development of robust and validated bioanalytical methods is essential to ensure the accuracy and reliability of the data obtained. researchgate.net

High-performance liquid chromatography (HPLC) coupled with a suitable detector is a commonly employed technique for the bioanalysis of drugs in complex matrices. researchgate.net For (R)-Adimolol, given its structure, detection could be achieved using UV or, for higher sensitivity and selectivity, mass spectrometry (MS).

A typical bioanalytical method development and validation would include the following steps:

Sample Preparation: This is a critical step to remove interfering endogenous components from the biological matrix and to concentrate the analyte. japsonline.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net The choice of method depends on the physicochemical properties of (R)-Adimolol and the nature of the matrix. For instance, protein precipitation is a simpler method, while SPE can provide cleaner extracts. rrpharmacology.ru

Chromatographic Separation: An appropriate HPLC column and mobile phase must be selected to achieve good separation of (R)-Adimolol from any metabolites and endogenous interferences. Reversed-phase chromatography is a likely choice for a molecule with the polarity of (R)-Adimolol.

Detection: As mentioned, UV or MS detection can be used. LC-MS/MS (tandem mass spectrometry) would offer the highest selectivity and sensitivity, which is often required for the low concentrations typically found in preclinical studies. nih.govnih.gov

Method Validation: The developed method must be validated according to regulatory guidelines. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage and processing conditions. japsonline.comlww.com

The analysis of tissue homogenates presents unique challenges due to the complexity of the matrix. ucl.ac.be It is often necessary to determine a minimum required dilution factor with a blank matrix (like plasma) to mitigate matrix effects when using a plasma-based calibration curve. nih.gov

Interactive Table: Key Parameters in Bioanalytical Method Validation for (R)-Adimolol

Validation ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. japsonline.comNo significant interference at the retention time of the analyte and internal standard.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99.
Accuracy The closeness of the determined value to the nominal concentration. mdpi.comWithin ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). mdpi.com
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. mdpi.comCoefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). mdpi.com
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte.Consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.Assessed to ensure it does not compromise the accuracy and precision of the assay.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration.

Computational Chemistry and Molecular Modeling of R Adimolol

Ligand-Receptor Docking Simulations: Unveiling the Binding Landscape

Ligand-receptor docking simulations are a cornerstone of computational drug design, enabling the prediction of how a small molecule, such as (R)-Adimolol, fits into the binding pocket of its target receptor. nih.govresearchgate.net These methods have been instrumental in understanding the recognition process between ligands and β-adrenergic receptors. nih.gov

Binding Site Analysis within Beta-Adrenergic Receptors

Beta-adrenergic receptors (β-ARs), members of the G protein-coupled receptor (GPCR) family, are the primary targets of (R)-Adimolol. revespcardiol.orgtandfonline.com These receptors, including the β1 and β2 subtypes, play crucial roles in regulating cardiovascular function. revespcardiol.orgmdpi.com The binding site for β-blockers lies within the transmembrane domain of the receptor. nih.gov Computational analyses have identified key amino acid residues within this pocket that are critical for ligand binding. For instance, a conserved aspartate residue on helix 3 (D113) is a crucial interaction point for the amino group of many β-blockers. nih.gov Molecular docking studies on other β-blockers have highlighted the importance of hydrophobic interactions with residues like Phe306, Trp303, and Phe307 in the β1-AR. mdpi.com The analysis of binding sites is a critical step in understanding the molecular basis of ligand selectivity between closely related receptor subtypes like β1-AR and β2-AR. biorxiv.org

Prediction of Binding Modes and Affinities

Molecular docking algorithms predict the preferred orientation of a ligand within the receptor's binding site, known as the binding mode, and estimate the strength of this interaction, or binding affinity. researchgate.netnih.gov The accuracy of binding affinity prediction is highly dependent on the correctness of the predicted binding mode. For β-adrenergic receptors, docking studies have been employed to predict the binding modes of various ligands, including agonists and antagonists. nih.govnih.gov These predictions can be validated and refined by comparing them with experimental data, such as structure-activity relationships and site-directed mutagenesis studies. nih.gov The ultimate goal is to develop computational models that can accurately predict the binding affinity of novel compounds, thereby accelerating the discovery of new drug candidates. researchgate.netplos.org

Molecular Dynamics Simulations to Investigate Receptor Interactions

While docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the intricate dance of atoms and molecules over time. steeronresearch.comlibretexts.org This technique simulates the movement of atoms in a molecular system, providing insights into the stability, flexibility, and interaction dynamics of the (R)-Adimolol-β-AR complex. steeronresearch.commdpi.com MD simulations have been used to study the conformational changes in β-adrenergic receptors upon ligand binding and to identify key interactions that stabilize the complex. ias.ac.inmdpi.comnih.gov These simulations can reveal how (R)-Adimolol influences the receptor's dynamics, which is crucial for its antagonistic activity. By observing the behavior of the ligand and receptor over time, researchers can gain a deeper understanding of the molecular mechanisms underlying its pharmacological effects. wustl.edulabxing.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a compound and its biological activity. core.ac.uknih.gov This approach is widely used in drug discovery to predict the activity of new, untested compounds. mdpi.comdiva-portal.org

Development of QSAR Models for (R)-Adimolol Derivatives

The development of a QSAR model begins with a dataset of compounds with known biological activities. reddit.com For (R)-Adimolol derivatives, this would involve synthesizing a series of related compounds and measuring their binding affinities for β-adrenergic receptors. nih.govnih.gov Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. frontiersin.orgresearchgate.net These descriptors can capture various aspects of the molecule, such as its size, shape, and electronic properties. researchgate.net Statistical methods, including multiple linear regression and machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.govmdpi.compreprints.org The goal is to create a robust and predictive model that can accurately estimate the activity of new (R)-Adimolol derivatives. researchgate.netfrontiersin.org

Prediction of Preclinical Pharmacological Properties

Once a reliable QSAR model is developed, it can be used to predict various preclinical pharmacological properties of new (R)-Adimolol derivatives. nih.gov This includes predicting their binding affinity for β-adrenergic receptors, as well as other important properties related to absorption, distribution, metabolism, excretion, and toxicity (ADMET). steeronresearch.commdpi.com For example, QSAR models can be developed to predict properties like blood-brain barrier permeability. nih.gov By using these predictive models, researchers can prioritize the synthesis of compounds that are most likely to have the desired pharmacological profile, thereby reducing the time and cost of drug development. core.ac.ukdiva-portal.orgresearchgate.net

Interactive Data Table: Example of Molecular Descriptors Used in QSAR Studies

Descriptor TypeDescriptor NameDescription
Topological Wiener IndexA measure of the branching of the molecular skeleton.
Electronic Dipole MomentA measure of the polarity of the molecule.
Geometric Molecular Surface AreaThe total surface area of the molecule.
Physicochemical LogPThe logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. japsonline.comfrontiersin.org This model then serves as a 3D query for virtual screening of large compound libraries to find novel molecules with potential biological activity. wikipedia.orgbohrium.commdpi.com

In the context of (R)-Adimolol, pharmacophore models have been developed to understand its dual α- and β-adrenergic blocking activities. ias.ac.in Molecular dynamics simulations are employed to explore the conformational space of (R)-Adimolol, identifying different families of conformations. ias.ac.in From these conformations, pharmacophores for both α and β-adrenergic receptor activity can be constructed. These models typically include key features such as aromatic rings, hydrophobic centers, and hydrogen bond donors and acceptors, along with the specific distances between these features. ias.ac.indergipark.org.tr

Virtual screening applications utilizing pharmacophore models of (R)-Adimolol or similar β-blockers can be employed to identify new compounds with desired pharmacological profiles. wikipedia.org For instance, a pharmacophore model derived from the active conformation of (R)-Adimolol can be used to search databases of chemical compounds. github.io The process involves filtering compounds based on their ability to match the pharmacophoric features, followed by further computational analysis like molecular docking to predict binding affinity and pose at the target receptor. nih.govnih.gov This approach has been successfully used in various drug discovery projects, including the identification of inhibitors for targets like the SARS-CoV-2 TMPRSS2 protein. nih.govresearchgate.net In one such study, Adimolol (B1664374) was identified as a potential hit from a library of small molecules. nih.gov

The effectiveness of a pharmacophore model is often validated by its ability to distinguish known active compounds from inactive ones. biorxiv.org Techniques like Receiver Operating Characteristic (ROC) curve analysis are used for this purpose. biorxiv.org A robust pharmacophore model can significantly reduce the number of compounds that need to be tested experimentally, thus accelerating the drug discovery process. steeronresearch.com

The table below summarizes the key pharmacophoric features that are generally considered in the modeling of β-blockers like (R)-Adimolol.

FeatureDescriptionRole in Binding
Aromatic Ring A planar, cyclic, conjugated system of atoms.Interacts with aromatic residues in the receptor binding pocket via π-π stacking.
Hydrophobic Group A nonpolar chemical group.Forms van der Waals interactions with hydrophobic pockets of the receptor.
Hydrogen Bond Donor A group capable of donating a hydrogen atom to a hydrogen bond.Forms hydrogen bonds with specific amino acid residues in the receptor.
Hydrogen Bond Acceptor A group capable of accepting a hydrogen atom in a hydrogen bond.Forms hydrogen bonds with specific amino acid residues in the receptor.
Positive Ionizable Group A group that can carry a positive charge at physiological pH.Interacts with negatively charged residues in the receptor through electrostatic interactions.

Conformational Analysis and Energy Minimization Studies

Conformational analysis and energy minimization are fundamental computational methods used to determine the stable three-dimensional arrangements of a molecule and their corresponding potential energies. researchgate.netnih.gov These studies are critical for understanding a molecule's biological activity, as the conformation of a drug molecule dictates its interaction with its biological target. nih.govlongdom.org

For (R)-Adimolol, molecular dynamics simulations have been a key tool for performing conformational analysis. ias.ac.in These simulations model the movement of atoms in the molecule over time, allowing researchers to identify families of stable conformations. ias.ac.in The process typically involves heating the molecule to a high temperature in silico to overcome energy barriers and then gradually cooling it to find low-energy states. ias.ac.in

Energy minimization techniques are then applied to refine these conformations and identify the most stable structures, which correspond to local minima on the potential energy surface. researchgate.netbiosolveit.de Common energy minimization algorithms include the steepest descent, conjugate gradient, and Newton-Raphson methods. researchgate.net These calculations are based on force fields, which are sets of empirical parameters that describe the potential energy of a system of atoms. researchgate.net

Studies on dual-acting α,β-blockers, including (R)-Adimolol, have revealed the existence of distinct families of conformations. ias.ac.in The relative stability of these conformational families can differ between stereoisomers, highlighting the importance of stereochemistry in determining the three-dimensional structure and, consequently, the biological activity. ias.ac.in For instance, in some stereoisomers of adimolol, certain conformational families are more stable than others. ias.ac.in

The results of conformational analysis and energy minimization can provide insights into the structure-activity relationships of (R)-Adimolol and guide the design of new analogs with improved properties. nih.gov By understanding the preferred conformations, it is possible to design molecules that are pre-organized for binding to the target receptor, potentially leading to higher affinity and selectivity.

The following table presents a hypothetical summary of results from a conformational analysis and energy minimization study on (R)-Adimolol, illustrating the types of data generated.

Conformational FamilyKey Dihedral Angles (degrees)Relative Energy (kcal/mol)Population (%)Key Intramolecular Interactions
Family I τ1: 175, τ2: 65, τ3: -1700.0055Hydrogen bond between hydroxyl and ether oxygen
Family II τ1: 60, τ2: 180, τ3: 701.2530π-stacking between naphthalene (B1677914) and benzimidazole (B57391) rings
Family III τ1: -70, τ2: -60, τ3: 1752.5015Hydrophobic interactions between alkyl chain and aromatic rings

Advanced Research Perspectives and Unexplored Avenues for R Adimolol

Investigation of Novel Receptor Interactions or Off-Target Preclinical Effects

While (R)-Adimolol is characterized by its beta-adrenoceptor blockade, its prolonged clinical effects suggest mechanisms that may go beyond simple competitive antagonism. nih.gov Preclinical research has begun to explore these possibilities, revealing a more complex pharmacological profile.

Initial human studies indicated that adimolol (B1664374) does not possess significant alpha-adrenoceptor blocking activity. nih.govnih.gov However, a key finding from a comparative study with propranolol (B1214883) was that adimolol not only reduced the affinity of beta-adrenoceptors but also significantly decreased the total number of these receptors (Bmax). nih.gov This reduction in receptor density suggests a non-competitive component to its antagonism, which could contribute to its long duration of action. nih.gov Such a mechanism warrants further preclinical investigation using modern molecular pharmacology techniques to elucidate the specific pathways involved in this receptor downregulation.

Furthermore, the concept of "off-target" effects, where a drug interacts with molecular targets other than its primary one, is a crucial area for exploration. drug-dev.combiorxiv.org Transcriptomic studies on other beta-blockers, such as carvedilol (B1668590) and timolol, have successfully identified their impact on the expression of numerous genes, revealing unforeseen molecular pathways. nih.gov A similar approach for (R)-Adimolol could uncover novel interactions and provide insights into potential new therapeutic applications or explain subtle aspects of its activity profile. Investigating interactions with other G-protein coupled receptors (GPCRs), ion channels, or enzymes through broad in vitro pharmacology profiling could reveal a unique signature for (R)-Adimolol. nih.gov

Area of InvestigationPreclinical Rationale and ApproachPotential Significance
Non-Competitive AntagonismInvestigate the molecular mechanism behind the observed reduction in beta-adrenoceptor density (Bmax) in cell culture models (e.g., CHO cells expressing human β1-receptors). nih.govnih.gov Utilize radioligand binding assays and Western blotting to quantify receptor expression and internalization over time.Explains the prolonged duration of action and differentiates (R)-Adimolol from purely competitive antagonists.
Off-Target Receptor ScreeningPerform a broad preclinical safety pharmacology screen against a panel of receptors, ion channels, and enzymes. biorxiv.orgnih.govIdentifies potential novel therapeutic targets or provides a molecular basis for any unforeseen side effects.
Transcriptomic ProfilingUse microarray or RNA-seq analysis on cardiac or vascular cells treated with (R)-Adimolol to identify changes in gene expression, similar to studies on carvedilol and timolol. nih.govUncovers novel signaling pathways affected by the drug, suggesting pleiotropic effects beyond beta-blockade. frontiersin.org
Allosteric ModulationExplore the possibility that (R)-Adimolol acts as an allosteric modulator at adrenergic or other receptors using advanced binding and functional assays. mdpi.comCould reveal a more nuanced mechanism of receptor interaction, with potential for biased signaling. nih.gov

Potential for Prodrug Design or Targeted Delivery Systems (Conceptual/Preclinical)

Improving the therapeutic index of drugs through medicinal chemistry and advanced formulation is a cornerstone of modern pharmaceutical science. researchgate.net For (R)-Adimolol, both prodrug design and targeted delivery systems represent promising conceptual avenues for enhancing its pharmacological properties.

A prodrug is an inactive derivative of a drug molecule that is converted to the active form in vivo. researchgate.netmdpi.com This strategy can be used to improve properties like solubility, permeability, and tissue targeting. actamedicamarisiensis.ro For beta-blockers, ester prodrugs have been synthesized to increase lipophilicity, which can enhance absorption. actamedicamarisiensis.ro Given that (R)-Adimolol possesses a secondary alcohol group, this functional handle is amenable to esterification. researchgate.net Creating an ester prodrug of (R)-Adimolol could modulate its pharmacokinetic profile, potentially leading to altered tissue distribution or a more controlled release of the active compound.

Targeted delivery systems aim to concentrate a therapeutic agent in a specific tissue or organ, thereby increasing efficacy and reducing systemic exposure. mdpi.comfrontiersin.org For a cardiovascular drug like (R)-Adimolol, nanoparticle-based systems are a particularly attractive preclinical concept. frontiersin.orgresearchgate.net These nanocarriers, such as liposomes or polymeric nanoparticles, can be engineered to passively accumulate in areas of inflammation or be actively targeted to cardiac tissue by attaching specific ligands (e.g., antibodies against cardiac proteins) to their surface. mdpi.commdpi.com Encapsulating (R)-Adimolol within such a system could theoretically focus its beta-blocking activity on the heart, minimizing effects on other tissues.

StrategyConceptual Approach for (R)-AdimololPotential Preclinical AdvantageRelevant Functional Group
Ester ProdrugEsterification of the secondary alcohol group with a short-chain carboxylic acid (e.g., pivalic acid) or a long-chain fatty acid. actamedicamarisiensis.roIncreased lipophilicity for enhanced membrane permeation; potential for sustained release via slow hydrolysis. nih.gov-OH (secondary alcohol)
Targeted LiposomesEncapsulation of (R)-Adimolol into liposomes functionalized with cardiac-targeting peptides or antibodies. mdpi.comSelective delivery to myocardial tissue, potentially increasing local concentration and reducing systemic side effects. mdpi.comEntire Molecule
Polymeric NanoparticlesIncorporation of (R)-Adimolol into biodegradable polymeric nanoparticles (e.g., PLGA). frontiersin.orgmdpi.comControlled and sustained release of the drug at the target site, potentially reducing dosing frequency.Entire Molecule
Mutual Prodrug (Co-drug)Covalently linking (R)-Adimolol to another cardiovascular agent (e.g., an ACE inhibitor) via a biodegradable linker. nih.govSynergistic therapeutic effect from two different mechanisms of action delivered as a single chemical entity.-OH or -NH group

Integration of Omics Technologies in Preclinical Pharmacological Research (e.g., Proteomics, Metabolomics)

Omics technologies offer a holistic view of biological systems by measuring entire sets of molecules, such as proteins (proteomics) and metabolites (metabolomics). Integrating these technologies into the preclinical study of (R)-Adimolol could provide unprecedented insight into its mechanism of action and physiological effects.

Proteomics can be used to analyze global changes in protein expression and post-translational modifications in response to drug treatment. By applying proteomic techniques to cardiac cells or tissues exposed to (R)-Adimolol, researchers could identify novel protein targets, map out affected signaling networks, and gain a deeper understanding of the downstream consequences of beta-adrenoceptor blockade. This could, for instance, validate the mechanism of receptor downregulation observed in earlier studies by identifying proteins involved in receptor trafficking and degradation. nih.gov

Metabolomics, the systematic study of small molecules in a biological sample, can create a "metabolic fingerprint" of a drug's effect. nih.govmdpi.com Preclinical studies using serum or tissue samples from animal models treated with (R)-Adimolol could reveal shifts in key metabolic pathways, such as energy metabolism, lipid metabolism, or amino acid pathways. nih.gov Such findings could identify novel biomarkers to monitor the drug's efficacy or uncover metabolic effects that differentiate (R)-Adimolol from other beta-blockers. frontiersin.org This approach has been successfully used to identify dysregulated pathways in various conditions and could be powerfully applied to pharmacology. nih.govmdpi.com

Omics TechnologyPreclinical Application for (R)-AdimololResearch Question Addressed
Proteomics Quantitative analysis of protein expression in cardiac myocytes treated with (R)-Adimolol using mass spectrometry.Which signaling pathways, beyond the canonical beta-adrenergic pathway, are modulated by the drug?
Transcriptomics RNA-sequencing of whole blood or specific tissues from animal models to measure changes in gene expression. nih.govDoes (R)-Adimolol have off-target effects on gene regulation that could inform its clinical profile or suggest repurposing?
Metabolomics NMR or LC-MS analysis of serum from preclinical models to identify metabolic biomarkers of drug response. nih.govmdpi.comHow does (R)-Adimolol alter systemic or cardiac metabolism? Can we identify a metabolic signature of its action?
Phosphoproteomics Specific analysis of changes in protein phosphorylation to map kinase activity downstream of receptor blockade.What is the immediate impact of (R)-Adimolol on the cellular phosphorylation cascade?

Development of Advanced In Vitro/In Vivo Models for Studying (R)-Adimolol Pharmacodynamics

To fully understand the pharmacodynamics of (R)-Adimolol, researchers must move beyond traditional models and embrace advanced systems that better recapitulate human physiology.

In the in vitro space, "organ-on-a-chip" technology represents a significant leap forward. mdpi.com These microfluidic devices can be lined with human cells to create three-dimensional structures that mimic the function of human organs, such as a "heart-on-a-chip." mdpi.com Using such a platform with human-induced pluripotent stem cell-derived cardiomyocytes would allow for the study of (R)-Adimolol's effects on contractility, electrophysiology, and metabolism in a more physiologically relevant context than standard 2D cell cultures.

For in vivo research, the use of sophisticated pharmacokinetic/pharmacodynamic (PK/PD) modeling is essential for translating preclinical data. conicet.gov.artandfonline.comresearchgate.net Studies in conscious, freely moving animal models, instrumented for continuous monitoring of cardiovascular parameters like heart rate and blood pressure, can provide high-quality data for building these models. nih.gov This approach allows for a quantitative comparison of drug potency and efficacy in vivo and can help predict human responses. nih.gov Another innovative preclinical tool is the hollow fibre assay (HFA), where tumor cells are encapsulated in hollow fibres and implanted in an animal. While developed for oncology, this model could be adapted with cardiovascular cells to study the local effects of (R)-Adimolol in a contained in vivo environment, potentially reducing the number of animals required for certain studies.

Model TypeSpecific ExampleAdvantage for Studying (R)-Adimolol
Advanced In VitroHeart-on-a-Chip with iPSC-Cardiomyocytes mdpi.comAllows for testing on human cardiac tissue in a dynamic, micro-physiological system, assessing function and toxicity.
Advanced In VitroHigh-throughput in vitro binding assays arvojournals.orgEnables rapid screening for off-target interactions against a large panel of receptors and enzymes.
Advanced In VivoConscious, instrumented rodent models nih.govProvides continuous, high-fidelity pharmacodynamic data (heart rate, blood pressure) without the confounding effects of anesthesia.
Advanced In VivoPharmacokinetic/Pharmacodynamic (PK/PD) Modeling conicet.gov.arresearchgate.netIntegrates concentration-time data with effect-time data to quantitatively describe the dose-response relationship and predict clinical behavior.
Alternative In VivoAdapted Hollow Fibre Assay (HFA) Could allow for the study of drug effects on specific cell types (e.g., cardiomyocytes, fibroblasts) in an in vivo environment while reducing animal use.

Comparative Studies with Other Adrenergic Modulators on a Preclinical Basis

To clearly define the unique pharmacological profile of (R)-Adimolol, it is essential to conduct direct, head-to-head preclinical comparative studies against other beta-blockers. While some clinical comparisons exist, detailed preclinical characterization provides the mechanistic foundation for understanding any observed differences. nih.gov

Such studies should compare a range of parameters, from basic receptor affinity and selectivity to more complex cellular and in vivo effects. For example, a study comparing a panel of beta-blockers found significant differences in their selectivity for β1 vs. β2 receptors and in their degree of partial agonism (intrinsic sympathomimetic activity). nih.gov A key finding for adimolol was its ability to reduce beta-adrenoceptor numbers, an effect not typically associated with a classic competitive antagonist like propranolol, suggesting a different mechanism of action that contributes to its prolonged effect. nih.gov

Future preclinical comparisons should leverage modern techniques to explore differences in biased signaling, off-target effects, and metabolic consequences. For instance, comparing the transcriptomic or metabolomic profiles of cells or tissues treated with (R)-Adimolol versus carvedilol (a non-selective beta-blocker with alpha-1 blocking activity) or nebivolol (B1214574) (a highly β1-selective blocker with nitric oxide-potentiating effects) could reveal distinct molecular signatures and functional consequences. frontiersin.orgrevespcardiol.org

CompoundPrimary Receptor(s)Known Preclinical/Clinical Distinguishing FeatureComparative Parameter for (R)-Adimolol
Propranololβ1, β2 (non-selective)Prototype non-selective competitive antagonist. revespcardiol.org Shorter half-life than adimolol. nih.govDuration of action; effect on receptor density (Bmax). nih.gov
Metoprololβ1 (selective)Cardioselective, reducing potential for β2-mediated side effects. revespcardiol.orgDegree of β1/β2 selectivity; potential for non-competitive antagonism.
Labetalolβ1, β2, α1Combined alpha- and beta-blocking properties leading to vasodilation. nih.govAbsence/presence of alpha-blocking activity; hemodynamic profile in vivo. nih.gov
Carvedilolβ1, β2, α1Vasodilating beta-blocker with antioxidant properties. revespcardiol.orgImpact on oxidative stress markers; off-target gene expression profiles. nih.gov
Nebivololβ1 (highly selective)Causes vasodilation via stimulation of nitric oxide release. frontiersin.orgacs.orgEndothelial function in ex vivo vessel assays; mechanism of prolonged action.

Methodological Advancements in Stereoselective Synthesis for Related Chiral Compounds

(R)-Adimolol belongs to the class of chiral 1-aryloxy-3-amino-2-propanols, which is the core structure of many beta-blockers. The development of efficient, cost-effective, and environmentally friendly methods for producing single-enantiomer drugs is a major goal of modern organic chemistry. researchgate.net Research into the synthesis of related chiral compounds provides a roadmap for potential improvements in the manufacturing of (R)-Adimolol or its future analogs.

Traditional methods often relied on the resolution of a racemic mixture or the use of a "chiral pool" of naturally occurring starting materials. researchgate.net However, recent decades have seen a surge in advanced catalytic asymmetric synthesis techniques. nih.govmdpi.com These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product.

Key advancements relevant to the synthesis of (R)-Adimolol and related structures include:

Biocatalysis: The use of enzymes, such as lipases or alcohol dehydrogenases, to perform stereoselective reactions. tandfonline.com Recent work has focused on engineering these enzymes to have high activity and selectivity for non-natural substrates, achieving excellent enantiomeric excess (>99%) for key chiral precursors of beta-blockers like nebivolol. acs.orgnih.govacs.org

Asymmetric Organocatalysis: The use of small, metal-free organic molecules as chiral catalysts. beilstein-journals.org This field has provided robust and often eco-friendly methods for a wide range of transformations.

Transition Metal Catalysis: The use of chiral ligands in combination with transition metals (e.g., rhodium, ruthenium) to catalyze asymmetric reactions like hydrogenations or transfer hydrogenations with high efficiency and selectivity. solubilityofthings.com

These advanced methodologies offer pathways to more sustainable and efficient syntheses, which is critical for both academic research into new analogs and potential industrial-scale production.

Synthetic MethodologyDescriptionPotential Application for (R)-Adimolol Synthesis
Chiral Pool SynthesisUtilizes enantiomerically pure starting materials from nature, such as D-mannitol or L-ascorbic acid, to build the chiral center. researchgate.netA classical, reliable method for obtaining the correct stereochemistry.
Enantioselective Catalysis (Biocatalysis)Employs enzymes (e.g., alcohol dehydrogenases, lipases) to perform a key stereoselective step, such as the reduction of a prochiral ketone. acs.orgtandfonline.comnih.govOffers very high enantioselectivity (>99% ee) under mild, environmentally friendly conditions.
Enantioselective Catalysis (Organometallic)Uses a chiral ligand complexed with a transition metal to catalyze an asymmetric reaction, like asymmetric hydrogenation of a ketone precursor. researchgate.netA powerful and versatile method for creating chiral alcohols with high enantiopurity.
Asymmetric OrganocatalysisUses a small, chiral organic molecule (e.g., a prolinol derivative) to catalyze the enantioselective formation of a key bond. beilstein-journals.orgAvoids the use of potentially toxic or expensive metals, contributing to "green chemistry."
Dynamic Kinetic ResolutionCombines rapid racemization of the starting material with a highly stereoselective reaction, allowing for a theoretical yield of up to 100% of a single enantiomer.A highly efficient strategy to convert a racemic intermediate entirely into the desired (R)-enantiomer.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (R)-Adimolol, and how are enantiomeric purity and chemical identity validated?

  • Methodological Answer: (R)-Adimolol synthesis typically involves asymmetric catalysis or chiral resolution. Key validation steps include:

  • Chiral HPLC or polarimetry to confirm enantiomeric excess (>98% purity is standard for pharmacological studies) .
  • NMR (¹H/¹³C) and FT-IR for structural confirmation, with comparison to reference spectra in primary literature .
  • Mass spectrometry (LC-MS) to verify molecular weight and absence of impurities .
    • Reference Standards: Use IUPAC nomenclature and cite CAS 3086-44-0 for unambiguous identification .

Q. What in vitro and in vivo models are used to assess (R)-Adimolol’s β-adrenergic receptor selectivity and antagonism?

  • Methodological Answer:

  • In vitro : Radioligand binding assays (e.g., competition with [³H]-CGP 12177) on isolated β1/β2 receptors from human cardiomyocytes or transfected cell lines. Calculate IC₅₀ and Ki values .
  • In vivo : Hemodynamic studies in rodent models (e.g., heart rate reduction under stress) with dose-response curves. Include positive controls (e.g., propranolol) and statistical validation of enantiomer-specific effects .

Q. How should researchers conduct a systematic literature review on (R)-Adimolol’s pharmacokinetic (PK) and pharmacodynamic (PD) properties?

  • Methodological Answer:

  • Apply the PICO framework (Population: Animal/human PK studies; Intervention: (R)-Adimolol administration; Comparison: (S)-enantiomer; Outcome: Bioavailability, half-life, metabolite profiles) .
  • Use databases like PubMed, Embase, and SciFinder with keywords: “Adimolol enantiomers,” “chiral β-blockers,” “pharmacokinetics.” Prioritize peer-reviewed studies over patents or non-peer-reviewed sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported (R)-Adimolol efficacy data across preclinical studies?

  • Methodological Answer:

  • Comparative meta-analysis : Stratify data by model species (e.g., rats vs. dogs), dosing regimens, and measurement techniques (e.g., telemetry vs. tail-cuff blood pressure) .
  • Contradiction analysis : Use the TRIZ framework to identify technical conflicts (e.g., high receptor affinity vs. off-target effects) and propose optimized experimental conditions .

Q. What experimental strategies distinguish (R)-Adimolol’s enantiomer-specific metabolic pathways from its (S)-counterpart?

  • Methodological Answer:

  • Chiral chromatography (e.g., Chiralpak AD-H column) coupled with LC-MS/MS to identify enantiomer-specific metabolites in hepatic microsome incubations .
  • Molecular docking studies : Compare binding affinities of (R)- and (S)-Adimolol to CYP450 isoforms (e.g., CYP2D6) to predict metabolic stability differences .

Q. How do inter-species differences in (R)-Adimolol’s PK/PD profiles impact translational research?

  • Methodological Answer:

  • Allometric scaling : Correlate clearance rates and volume of distribution across species (rodents, primates) using physiologically based pharmacokinetic (PBPK) models .
  • Tissue distribution studies : Use radiolabeled (¹⁴C)-(R)-Adimolol in multiple species to quantify organ-specific accumulation and cross-validate with human tissue bank data .

Q. What methodological gaps exist in current (R)-Adimolol toxicity studies, and how can they be addressed?

  • Methodological Answer:

  • Adverse event reconciliation : Re-analyze historical toxicity data (e.g., hepatotoxicity in dogs) using Hill’s criteria for causality to distinguish enantiomer-specific effects from formulation artifacts .
  • High-content screening : Apply in vitro organ-on-chip models with human hepatocytes to assess long-term cytotoxicity at clinically relevant concentrations .

Q. How can researchers optimize experimental protocols for (R)-Adimolol’s stability under varying pH and temperature conditions?

  • Methodological Answer:

  • Design of Experiments (DOE) : Use a factorial design to test degradation kinetics across pH 1–10 and 25–40°C. Monitor via HPLC-UV and identify degradation products with QTOF-MS .
  • Accelerated stability testing : Apply Arrhenius equation to predict shelf-life under standard storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.